Tellurium tetrabromide

Vue d'ensemble

Description

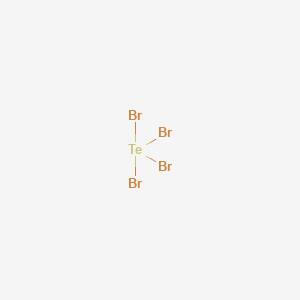

Tellurium tetrabromide is an inorganic chemical compound with the chemical formula TeBr₄. It is characterized by its yellow-orange crystalline appearance and has a molar mass of 447.22 g/mol. This compound is known for its tetrameric structure, similar to that of tellurium tetrachloride. This compound is primarily used in various chemical reactions and has significant applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tellurium tetrabromide can be synthesized by reacting elemental tellurium with bromine. The reaction is typically carried out under controlled conditions to ensure the complete formation of the compound. The reaction can be represented as: [ \text{Te} + 2\text{Br}_2 \rightarrow \text{TeBr}_4 ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the direct bromination of tellurium. The process requires precise control of temperature and pressure to optimize yield and purity. The compound is then purified through recrystallization or sublimation techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Tellurium tetrabromide undergoes various chemical reactions, including:

Dissociation: In the vapor phase, this compound dissociates into tellurium dibromide and bromine gas: [ \text{TeBr}_4 \rightarrow \text{TeBr}_2 + \text{Br}_2 ]

Ionization: When molten, it dissociates into tellurium tribromide cations and bromide anions: [ \text{TeBr}_4 \rightarrow \text{TeBr}_3^+ + \text{Br}^- ]

Common Reagents and Conditions:

Solvents: this compound forms ionic complexes in solvents with donor properties, such as acetonitrile. For example: [ \text{TeBr}_4 + 2\text{CH}_3\text{CN} \rightarrow (\text{CH}_3\text{CN})_2\text{TeBr}_3^+ + \text{Br}^- ]

Major Products:

Tellurium Dibromide (TeBr₂): Formed during the dissociation of this compound in the vapor phase.

Ionic Complexes: Formed in donor solvents, enhancing the compound’s conductivity.

Applications De Recherche Scientifique

Tellurium tetrabromide has diverse applications in scientific research, including:

Chemistry: Used as a reagent in various chemical syntheses and reactions.

Biology and Medicine: Although less common, tellurium compounds are being explored for their potential biological and medicinal properties, including antibacterial and anticancer activities.

Industry: Utilized in the production of other tellurium compounds and materials, particularly in the semiconductor and photovoltaic industries.

Mécanisme D'action

The mechanism of action of tellurium tetrabromide involves its ability to form ionic complexes and dissociate into reactive species. These properties make it a valuable reagent in chemical reactions, where it can act as a source of tellurium and bromine. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Tellurium Tetrachloride (TeCl₄): Similar tetrameric structure and chemical properties.

Tellurium Tetrafluoride (TeF₄): Another tellurium halide with distinct reactivity and applications.

Tellurium Tetraiodide (TeI₄): Similar in structure but with different reactivity due to the larger iodine atoms.

Uniqueness: Tellurium tetrabromide is unique due to its specific reactivity with bromine and its ability to form stable ionic complexes in donor solvents. This makes it particularly useful in certain chemical syntheses and industrial applications where other tellurium halides may not be as effective.

Activité Biologique

Tellurium tetrabromide (TeBr₄) is an inorganic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry. Despite its potential applications, the biological activity of this compound remains underexplored compared to other tellurium compounds. This article synthesizes available research findings on the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and associated toxicity.

Overview of Tellurium Compounds

Tellurium is a rare element classified as a non-essential trace element, often regarded as toxic. Its biological role is not fully understood; however, some tellurium compounds have demonstrated promising biological activities. For instance, tellurite (TeO₂²⁻) has shown potential as an antisickling agent for red blood cells and has been investigated for immunomodulatory properties in conditions such as AIDS .

Tellurium compounds, including this compound, are believed to interact with biological systems through specific chemical interactions with thiol groups in proteins. This interaction can lead to the inhibition of cysteine proteases, which are crucial for various cellular processes . The ability of Te(IV) derivatives to react with thiol groups is significant because it suggests a mechanism through which these compounds can modulate biological activity.

Inhibition of Cysteine Proteases

Research indicates that this compound and related compounds can inhibit cysteine proteases such as papain and cathepsin B. The inhibition potency appears to be influenced by the presence of halides (like bromides) in the compound structure . A comparative study showed that organotelluranes could inhibit these proteases significantly more than their inorganic counterparts, suggesting that modifications to the tellurium structure can enhance biological activity .

Toxicity and Safety Profile

While some tellurium compounds have therapeutic potential, they also exhibit toxicity. Reports indicate that exposure to this compound can lead to adverse effects such as gastrointestinal disturbances and neurological symptoms. For example, ingestion of potassium tellurite resulted in severe nausea, vomiting, and garlic-like odors in exhaled air .

| Effect | Description |

|---|---|

| Gastrointestinal Symptoms | Nausea and vomiting reported after exposure |

| Neurological Symptoms | Headaches and fatigue noted in cases of acute exposure |

| Dermatological Effects | Blue-grey discoloration of skin observed in animal studies |

Case Studies

- Immunomodulatory Effects : A study on AS-101, a tellurium-containing compound, demonstrated its ability to inhibit cytokine production in immune cells. This suggests that tellurium compounds could modulate immune responses .

- Neuroprotective Properties : In animal models of ischemic stroke, tellurium compounds have shown potential neuroprotective effects by enhancing neuronal survival .

- Hair Growth Stimulation : Tellurium compounds have been investigated for their role in promoting hair growth in both animal models and human subjects with alopecia .

Propriétés

InChI |

InChI=1S/Br4Te/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYIPBNVDTYPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Te](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeBr4, Br4Te | |

| Record name | tellurium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium tetrabromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_tetrabromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064914 | |

| Record name | Tellurium bromide (TeBr4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-27-3 | |

| Record name | Tellurium bromide (TeBr4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium tetrabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium bromide (TeBr4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium bromide (TeBr4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM TETRABROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A29EFJ1AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does tellurium tetrabromide react with alkenes?

A1: this compound adds across the double bond of alkenes in a regio- and stereoselective manner. This reaction, termed halotelluration, typically yields the anti-Markovnikov product, meaning the tellurium atom attaches to the less substituted carbon of the double bond. [] This selectivity can be influenced by factors like solvent and substituents on the alkene. For instance, the reaction of this compound with allylbenzene in carbon tetrachloride selectively forms 2-chloro-3-phenylpropyltellurium trichloride. []

Q2: Can this compound be used to synthesize organotellurium polymers?

A2: Yes, organotellurium compounds containing reactive functional groups like hydroxymethyl or amino groups, synthesized using this compound, can undergo polymerization reactions. For example, bis(4-aminophenyl) telluride, prepared from this compound, can be polymerized with diacid chlorides like terephthaloyl chloride or sebacoyl chloride to yield organotellurium polyamides. []

Q3: How does this compound react with alkynes?

A3: this compound adds to terminal acetylenes to form (Z)-2-bromo-2-phenylvinyl tellurides. [] This reaction proceeds efficiently and with high stereoselectivity, providing a valuable method for synthesizing vinyl telluride derivatives.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is TeBr4, and its molecular weight is 567.23 g/mol.

Q5: What does the Raman spectrum of this compound reveal about its structure?

A5: Raman spectroscopic studies suggest that solid this compound exists as a covalent TeBr4 molecule with C2v symmetry. [] This contrasts with the ionic structure observed in the solid state for tellurium tetrachloride.

Q6: How does the structure of this compound in solution differ from its solid-state structure?

A6: In disulphuric acid, this compound undergoes disproportionation, forming the pyramidal cation TeBr3+ . [] This contrasts with its covalent molecular structure in the solid state.

Q7: Have computational methods been employed to study the reactions of this compound?

A7: Yes, computational studies using density functional theory (DFT) have been performed to investigate the mechanism of reactions involving this compound. For instance, the interaction of aryldihalidetellanium cations, generated from this compound, with unsaturated substrates has been studied to understand the regioselectivity of halotelluration reactions. []

Q8: Have any quantitative structure-activity relationship (QSAR) studies been performed on organotellurium compounds synthesized using this compound?

A8: While the provided research papers do not explicitly mention QSAR studies on these compounds, such investigations could provide valuable insights into the relationship between the structure of organotellurium compounds and their biological activity.

Q9: What safety precautions should be taken when handling this compound?

A9: this compound should be handled with care as it is corrosive and moisture-sensitive. It is recommended to use appropriate personal protective equipment, including gloves and eye protection, when working with this compound. Additionally, all manipulations should be carried out in a well-ventilated area or under a fume hood.

Q10: What are some potential applications of organotellurium compounds synthesized using this compound?

A10: Organotellurium compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. [, , ] The development of new synthetic methods using this compound could lead to the discovery of novel organotellurium compounds with improved pharmacological profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.